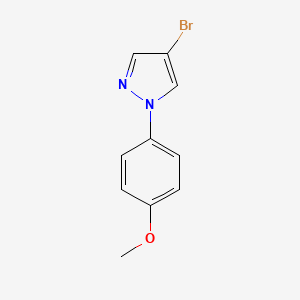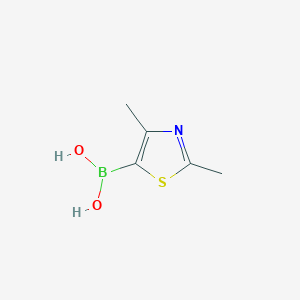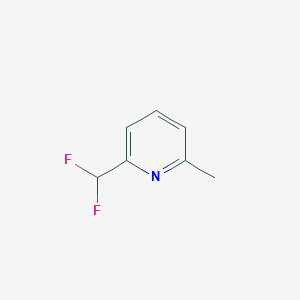
2-(Difluoromethyl)-6-methylpyridine
Übersicht
Beschreibung
Difluoromethylated compounds are a class of molecules that have been the subject of significant research due to their potential applications in pharmaceuticals and agrochemicals . The difluoromethyl group (CF2H) is isosteric and isopolar to the –OH and –SH groups, acting as a lipophilic hydrogen bond donor .
Synthesis Analysis
The synthesis of difluoromethylated compounds has seen significant advances, particularly in the area of late-stage difluoromethylation . This involves the formation of X–CF2H bonds where X can be C (sp), C (sp2), C (sp3), O, N, or S . Various methods, including electrophilic, nucleophilic, radical, and cross-coupling methods, have been developed to construct these bonds .Chemical Reactions Analysis
Difluoromethylation reactions can occur at various sites on a molecule, including C (sp2) sites, through processes such as Minisci-type radical chemistry . These reactions have been facilitated by the development of multiple difluoromethylation reagents .Wissenschaftliche Forschungsanwendungen
1. Catalytic Applications in Organometallic Chemistry
2-(Difluoromethyl)-6-methylpyridine and its derivatives are utilized in the field of organometallic catalysis. These compounds, particularly when coordinated with transition metals, play a crucial role in a variety of reactions. They are involved in processes such as artificial photosynthesis, biochemical transformations, and polymerization reactions, demonstrating their versatility and importance in organic and macromolecular chemistry (Winter, Newkome, & Schubert, 2011).
2. Structural and Magnetic Properties in Nickel(II) Chemistry
Research on the use of derivatives of this compound in nickel(II) chemistry has led to the isolation of novel clusters. These compounds exhibit interesting structural and magnetic properties, contributing valuable insights into the field of inorganic chemistry. The unique topologies and interaction behaviors of these clusters make them significant for understanding complex chemical systems (Escuer, Vlahopoulou, & Mautner, 2011).
3. Applications in Molecular Synthesis
This compound and its analogs are crucial in the synthesis of various chemical compounds. For example, they are used in the synthesis of heavily substituted 2-aminopyridines, which are important in various chemical and pharmaceutical applications. The ability to elaborate these pyridines with diverse polar substituents showcases the flexibility and utility of this compound in synthetic chemistry (Teague, 2008).
4. Electrocatalytic Carboxylation
In the field of electrochemistry, this compound derivatives have been used in the electrocatalytic carboxylation of certain pyridines with CO2. This process is significant for its environmentally friendly approach and high selectivity, illustrating the potential of these compounds in sustainable chemical processes (Feng, Huang, Liu, & Wang, 2010).
Wirkmechanismus
The mechanism of action of difluoromethylated compounds can vary widely depending on the specific compound and its intended use. For example, difluoromethylornithine (DFMO) inhibits ornithine decarboxylase, a key enzyme in the polyamine biosynthetic pathway, making it a powerful tool in the fight against various viruses .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(difluoromethyl)-6-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N/c1-5-3-2-4-6(10-5)7(8)9/h2-4,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUEDRKKLXVSNPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90716744 | |
| Record name | 2-(Difluoromethyl)-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90716744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1029691-30-2 | |
| Record name | 2-(Difluoromethyl)-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90716744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the synthetic route for producing 2-(Difluoromethyl)-6-methylpyridine-3,5-dicarboxylates as described in the research?
A1: The research outlines a two-step synthesis of this compound-3,5-dicarboxylates [, ]. Initially, α,β-unsaturated trifluoromethyl ketones are reacted with primary enamines in the presence of phosphorus oxychloride/pyridine adsorbed on silica gel. This yields 1,4-dihydro-2-methyl-6-trifluoromethylpyridines. Subsequently, a dehydrofluorination reaction is performed using DBU/piperazine, resulting in the desired this compound-3,5-dicarboxylates.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(Dimethylamino)methyl]-1,3-thiazole-4-carboxylic acid hydrochloride](/img/structure/B1395663.png)

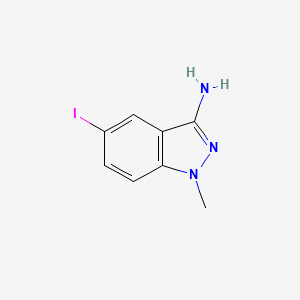
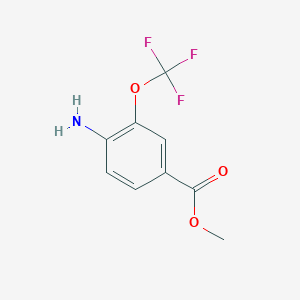
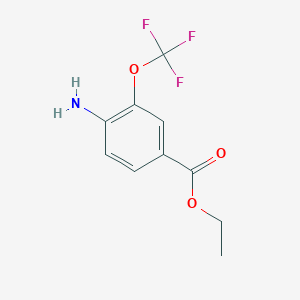
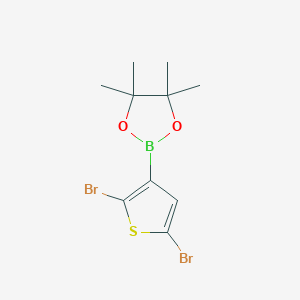
![2-(3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine](/img/structure/B1395675.png)
![4-chloro-5-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1395676.png)
